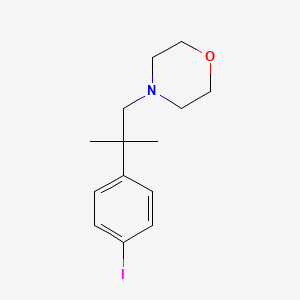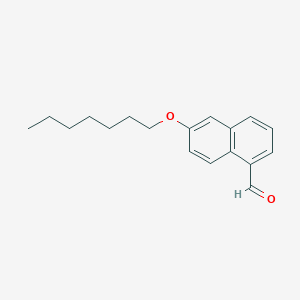
6-Heptoxynaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a heptoxy group at the 6th position and an aldehyde group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptoxynaphthalene-1-carbaldehyde typically involves the introduction of the heptoxy group to the naphthalene ring followed by the formylation at the 1st position. One common method involves the use of 2-naphthol as a starting material, which undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate. The resulting heptoxy-naphthalene is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The heptoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 6-Heptoxynaphthalene-1-carboxylic acid.
Reduction: 6-Heptoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-Heptoxynaphthalene-1-carbaldehyde has found applications in several areas of scientific research:
Chemistry: It is used as a precursor for the synthesis of various naphthalene derivatives and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism by which 6-Heptoxynaphthalene-1-carbaldehyde exerts its effects is primarily through its interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
2-Hydroxynaphthalene-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a heptoxy group.
1-Naphthalenecarboxaldehyde: Lacks the heptoxy group, making it less lipophilic.
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Contains an ethynyloxy group instead of a heptoxy group, affecting its reactivity and applications
Uniqueness: 6-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6-heptoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-10-11-18-15(13-17)8-7-9-16(18)14-19/h7-11,13-14H,2-6,12H2,1H3 |
Clé InChI |
UMRBYUKXDIOBDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC2=C(C=C1)C(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





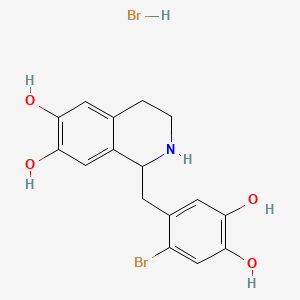
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)

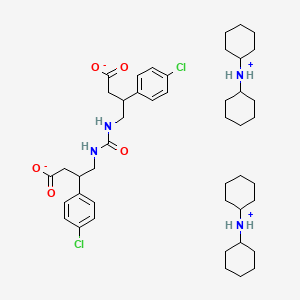
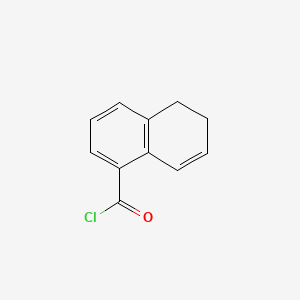
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
